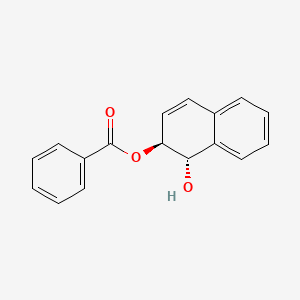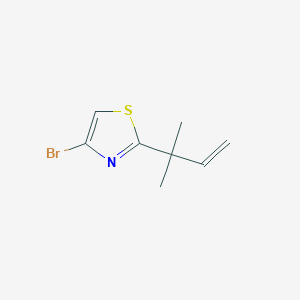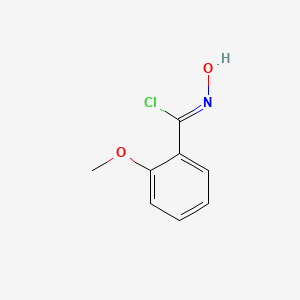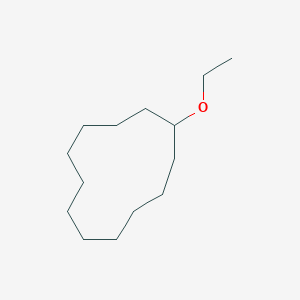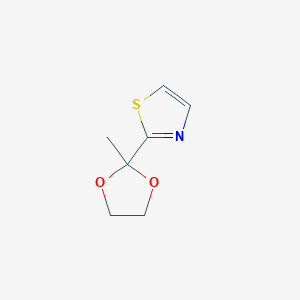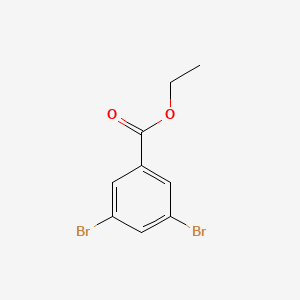
2(3H)-Furanone, 5,5-dibutyldihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5, 5-Dibutyl-4, 5-dihydro-2(3H)furanone, also known as 4, 4-dibutyl-g-butyrolactone or 4-butyl-4-hydroxyoctanoic acid lactone, belongs to the class of organic compounds known as gamma butyrolactones. Gamma butyrolactones are compounds containing a gamma butyrolactone moiety, which consists of an aliphatic five-member ring with four carbon atoms, one oxygen atom, and bears a ketone group on the carbon adjacent to the oxygen atom. 5, 5-Dibutyl-4, 5-dihydro-2(3H)furanone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 5, 5-dibutyl-4, 5-dihydro-2(3H)furanone is primarily located in the membrane (predicted from logP). 5, 5-Dibutyl-4, 5-dihydro-2(3H)furanone has a butter, coconut, and oily taste.
Aplicaciones Científicas De Investigación
Photophysical Properties and Application in Fluorescent Dyes
- Fluorescent Organic Dyes: 3(2H)-Furanones have been used as a scaffold for the synthesis of novel fluorescent organic dyes. Compounds based on the 3-furanone skeleton demonstrated efficient solvatochromic properties and larger excited state dipole moments than those of the ground state. The spectral data correlated well with theoretical calculations, indicating their potential use in bio-analytical applications (Varghese et al., 2015).
Chemical Reactions and Stability
- Thermal Decomposition: The thermal decomposition of 2(3H) and 2(5H) furanones, including their methyl derivatives, was explored. Theoretical calculations provided insights into the reactions, barriers, and properties of these compounds and intermediates. This study revealed the pathways and final products formed from the thermal decomposition of these furanones, contributing to a better understanding of their stability and reactions under heat (Würmel et al., 2015).
Synthesis Methods and Applications
- Synthesis and Characterization: Furanones, including 5 methyl 3 ethyl 4, 5 dihydro 2 (3H) furanone, have been synthesized and characterized, highlighting their importance in food and tobacco industries. The study detailed the reaction process and the characterization of the compound, indicating its relevance in various applications (You, 1999).
- Synthesis of Isotopomeric Dihydro-2(3H) Furanones: A general synthetic procedure was developed to create isotopomeric dihydro-2(3H) furanones. This methodology was applied in the total synthesis of a hexadeuterated compound, demonstrating the potential of these furanones in synthetic chemistry and their application in creating complex molecules (Frediani et al., 2007).
Biological and Pharmacological Studies
- Protein Kinase C Ligands: Studies on 5,5-disubstituted tetrahydro-2-furanone as a template for creating potent protein kinase C (PK-C) ligands were conducted. These furanones demonstrated high binding affinities for PK-C, indicating their potential in biological applications and as a part of pharmacological agents (Sharma et al., 1996).
Propiedades
Número CAS |
7774-47-2 |
|---|---|
Nombre del producto |
2(3H)-Furanone, 5,5-dibutyldihydro- |
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.3 g/mol |
Nombre IUPAC |
5,5-dibutyloxolan-2-one |
InChI |
InChI=1S/C12H22O2/c1-3-5-8-12(9-6-4-2)10-7-11(13)14-12/h3-10H2,1-2H3 |
Clave InChI |
KZEKELDMLDBVFV-UHFFFAOYSA-N |
SMILES |
CCCCC1(CCC(=O)O1)CCCC |
SMILES canónico |
CCCCC1(CCC(=O)O1)CCCC |
Densidad |
0.937-0.943 (d204) |
Otros números CAS |
7774-47-2 |
Descripción física |
colourless, oily liquid with a coconut-butter odou |
Solubilidad |
insoluble in water; very slightly soluble in propylene glycol and soluble in alcohol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




